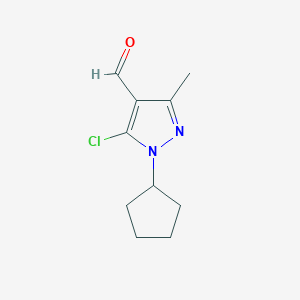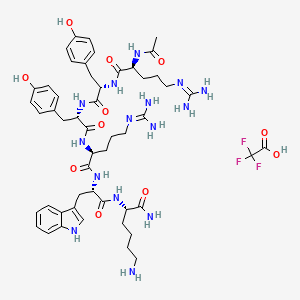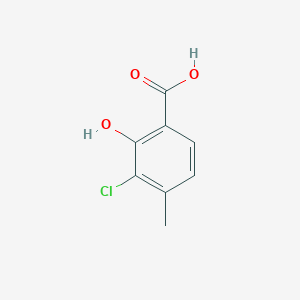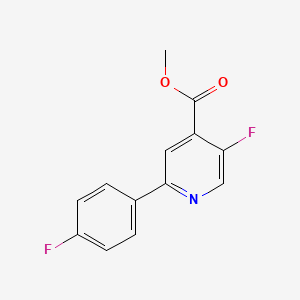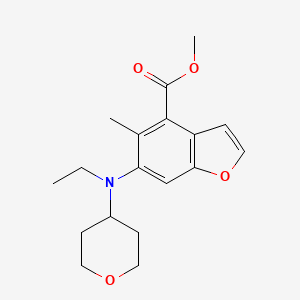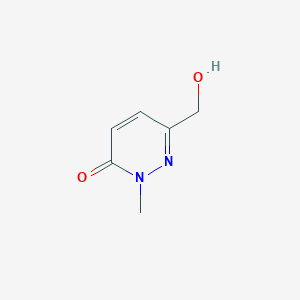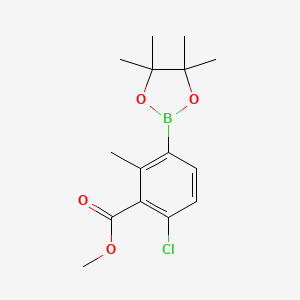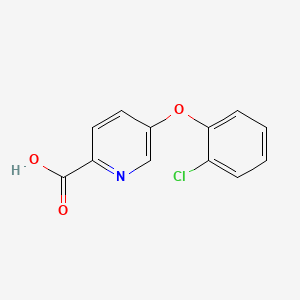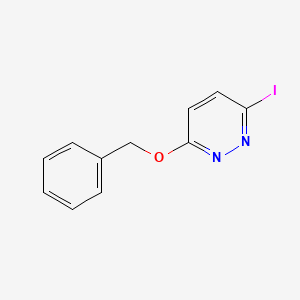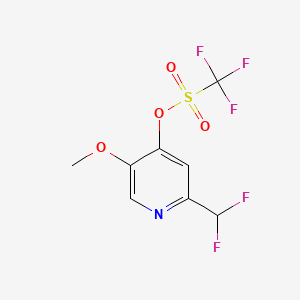
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as difluoromethyltriphenylphosphonium bromide in the presence of a base to introduce the difluoromethyl group . The trifluoromethanesulfonate group can then be added using triflic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets . The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Difluoromethyl triflate
- Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester
2,2-Difluoroethyl trifluoromethanesulfonate: [][9]
Uniqueness
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate is unique due to the presence of both difluoromethyl and trifluoromethanesulfonate groups on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H6F5NO4S |
|---|---|
Peso molecular |
307.20 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)-5-methoxypyridin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F5NO4S/c1-17-6-3-14-4(7(9)10)2-5(6)18-19(15,16)8(11,12)13/h2-3,7H,1H3 |
Clave InChI |
UWSNHLCPQZQNOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


